![molecular formula C29H39NO10 B047152 Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid CAS No. 1075726-71-4](/img/structure/B47152.png)
Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid
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Description
Tertiary butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis, due to their stability towards a variety of reaction conditions .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a tert-butyl group, which is a branched alkyl group derived from butane. It is highly crowded, which can influence its reactivity .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its use in chemical transformations . It has implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
Tert-butyl groups are known for their unique reactivity patterns, which are influenced by the crowded nature of the group . They are strong hydrogen bond acids and strong hydrogen bond bases .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO6.C2H2O4/c1-27(2,3)34-26(29)11-13-28-12-10-19-16-24(32-6)25(33-7)17-20(19)21(28)14-18-8-9-22(30-4)23(15-18)31-5;3-1(4)2(5)6/h8-9,15-17,21H,10-14H2,1-7H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOSUJGRDGNHY-ZMBIFBSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid |
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